molecular formula C18H17F2N3O2S B12270914 2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide

2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide

Cat. No.: B12270914
M. Wt: 377.4 g/mol
InChI Key: GXOGJPHJDYXBAM-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes difluorobenzene, pyrazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide) . The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens or nitro groups.

Scientific Research Applications

2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide include other sulfonamide derivatives and pyrazole-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H17F2N3O2S

Molecular Weight

377.4 g/mol

IUPAC Name

2,6-difluoro-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzenesulfonamide

InChI

InChI=1S/C18H17F2N3O2S/c1-23-12-15(11-21-23)14-7-5-13(6-8-14)9-10-22-26(24,25)18-16(19)3-2-4-17(18)20/h2-8,11-12,22H,9-10H2,1H3

InChI Key

GXOGJPHJDYXBAM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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